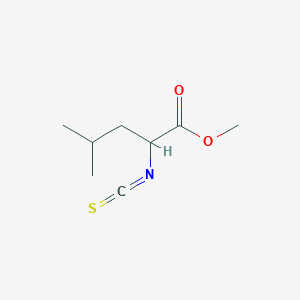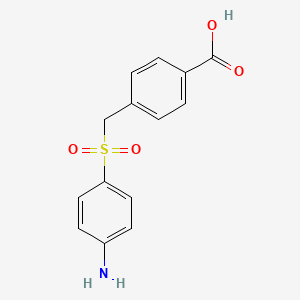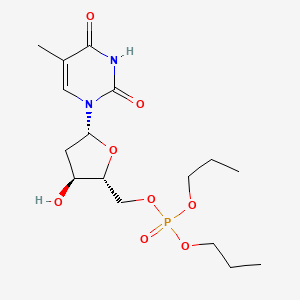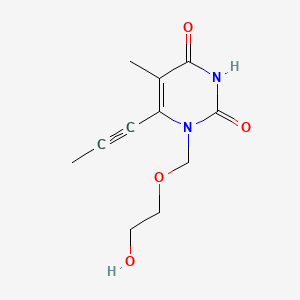
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. These compounds are known for their bicyclic structure, which combines a thiophene ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including kinase inhibitors.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- involves its interaction with specific molecular targets, such as kinases. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction stabilizes the compound within the active site, allowing it to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-c]pyridine-2-carboxylic acid
- Pyrido[3’,2’:4,5]thieno[2,3-]
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Comparison: Thieno(2,3-c)pyridine-5-carboxylic acid, 7-ethoxy- is unique due to its specific substitution pattern and the presence of the ethoxy group. This modification can influence its reactivity and interaction with biological targets, distinguishing it from other thieno[2,3-c]pyridine derivatives .
Eigenschaften
CAS-Nummer |
60249-03-8 |
|---|---|
Molekularformel |
C10H9NO3S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
7-ethoxythieno[2,3-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-9-8-6(3-4-15-8)5-7(11-9)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
DLOQSZORGCWXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=CC(=N1)C(=O)O)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)






